Thermodynamic stability of 3-[(3-Methylbutyl)amino]propanenitrile
Thermodynamic stability of 3-[(3-Methylbutyl)amino]propanenitrile
An In-Depth Technical Guide to the Thermodynamic Stability of 3-[(3-Methylbutyl)amino]propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: Understanding 3-[(3-Methylbutyl)amino]propanenitrile
3-[(3-Methylbutyl)amino]propanenitrile, also known as N-(3-methylbutyl)-β-alaninenitrile or 3-(isoamylamino)propanenitrile, is an organic molecule incorporating a secondary amine and a nitrile functional group. Its chemical structure is characterized by a propanenitrile backbone with a 3-methylbutyl (isoamyl) group attached to the nitrogen atom.
Chemical Structure:
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IUPAC Name: 3-[(3-Methylbutyl)amino]propanenitrile
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Molecular Formula: C₉H₁₈N₂
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Molecular Weight: 154.26 g/mol
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Synonyms: N-(3-methylbutyl)-β-alaninenitrile, 3-(isoamylamino)propanenitrile
While a specific CAS number for this exact secondary amine is not definitively available in common chemical databases, a related tertiary amine, 3-[Methyl(3-methylbutyl)amino]propanenitrile, is registered under CAS number 1019125-05-3[1]. It is crucial for researchers to verify the identity of their starting materials, as the presence of a methyl group on the amine nitrogen would classify it as a tertiary amine, significantly altering its chemical and thermal properties. Tertiary amines are generally considered to be more thermally stable than secondary amines[2].
The stability of a compound like 3-[(3-Methylbutyl)amino]propanenitrile is a critical parameter, influencing its shelf-life, reaction conditions for its use in synthesis, and its safety profile. Thermal decomposition can lead to the formation of impurities, which may be toxic or interfere with desired chemical transformations.
Experimental Assessment of Thermodynamic Stability
The cornerstone of determining the thermodynamic stability of a chemical compound is through empirical thermal analysis techniques. The two primary methods employed for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset temperature of decomposition and quantifying mass loss associated with thermal events.
Experimental Protocol: TGA of 3-[(3-Methylbutyl)amino]propanenitrile
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Instrument Preparation:
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Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
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Select an appropriate sample pan, typically platinum or alumina, for its inertness at high temperatures.
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Sample Preparation:
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Accurately weigh a small sample (5-10 mg) of 3-[(3-Methylbutyl)amino]propanenitrile into the tared TGA pan. Given its likely liquid or oily nature, a micropipette should be used for precise transfer.
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Experimental Parameters:
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Atmosphere: For assessing intrinsic thermal stability, an inert atmosphere such as nitrogen or argon is used to prevent oxidative degradation. A typical flow rate is 20-50 mL/min.
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Temperature Program:
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Equilibrate the sample at a starting temperature, e.g., 30 °C.
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Ramp the temperature at a linear heating rate, typically 10 °C/min, to a final temperature well above the expected decomposition, e.g., 600 °C.
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Data Analysis:
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The resulting TGA curve plots mass (%) versus temperature (°C).
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The onset temperature of decomposition (T_onset) is determined from the intersection of the tangent to the baseline and the tangent to the steepest point of the mass loss curve. This represents the temperature at which significant thermal degradation begins.
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The TGA curve will also reveal the number of decomposition steps and the mass loss associated with each.
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Diagram: TGA Experimental Workflow
Caption: Workflow for TGA analysis.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, glass transitions, and exothermic decomposition reactions.
Experimental Protocol: DSC of 3-[(3-Methylbutyl)amino]propanenitrile
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Instrument Preparation:
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Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
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Use hermetically sealed aluminum pans to contain the liquid sample and prevent evaporation during the experiment.
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Sample Preparation:
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Place a small, accurately weighed sample (2-5 mg) into a tared DSC pan.
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Hermetically seal the pan using a sample press.
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Prepare an identical empty, sealed pan to serve as the reference.
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Experimental Parameters:
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Atmosphere: An inert atmosphere (nitrogen or argon) is typically used.
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Temperature Program:
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Equilibrate the sample at a low temperature, e.g., -20 °C.
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Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the decomposition point observed in TGA.
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Data Analysis:
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The DSC thermogram plots heat flow (mW) versus temperature (°C).
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Endothermic events (e.g., melting) appear as peaks pointing downwards.
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Exothermic events (e.g., decomposition) appear as peaks pointing upwards. The onset temperature of an exothermic peak can provide further information on the initiation of decomposition.
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The area under an exothermic peak can be integrated to determine the enthalpy of decomposition (ΔH_d), a measure of the energy released during the process.
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Diagram: DSC Experimental Workflow
Caption: Workflow for DSC analysis.
Table 1: Hypothetical Thermal Analysis Data for Aminonitriles
| Compound | T_onset (°C) (TGA, N₂) | Peak Decomposition Temp (°C) (DSC, N₂) | ΔH_d (J/g) (DSC, N₂) |
| 3-(Methylamino)propionitrile[3] | ~180-200 | ~210 | - |
| 3-(Isopropylamino)propanenitrile[4] | ~200-220 | ~230 | - |
| 3-[(3-Methylbutyl)amino]propanenitrile | To be determined | To be determined | To be determined |
Note: Data for analogous compounds are estimated based on general properties and are for illustrative purposes. Actual experimental values are required for a definitive assessment.
Computational Prediction of Thermodynamic Stability
In the absence of experimental data, computational chemistry provides a powerful tool for predicting the thermodynamic stability of molecules. Density Functional Theory (DFT) is a widely used method for this purpose.
The primary approach is to calculate the bond dissociation energies (BDEs) for the weakest bonds in the molecule. The bond with the lowest BDE is likely to be the initiation point for thermal decomposition. For 3-[(3-Methylbutyl)amino]propanenitrile, the C-N and C-C bonds adjacent to the nitrogen atom and the nitrile group are of particular interest.
Computational Workflow: DFT for BDE Calculation
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Structure Optimization:
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The 3D structure of 3-[(3-Methylbutyl)amino]propanenitrile is first optimized to find its lowest energy conformation. A common DFT functional for this is B3LYP with a basis set such as 6-31G(d).
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Radical Formation and Optimization:
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For each bond of interest, the molecule is computationally "broken" to form two radical species.
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The structures of these resulting radicals are then optimized using the same DFT method.
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Energy Calculation:
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The electronic energies of the optimized parent molecule and each pair of radicals are calculated.
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BDE Calculation:
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The BDE is calculated using the following equation: BDE = E(Radical 1) + E(Radical 2) - E(Parent Molecule)
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These calculations are repeated for all bonds of interest. The lowest calculated BDE indicates the most likely bond to break upon thermal stress.
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Diagram: Potential Thermal Decomposition Pathways
Caption: Possible initial steps in thermal decomposition.
Potential Degradation Pathways
Based on the functional groups present, several degradation pathways can be hypothesized for 3-[(3-Methylbutyl)amino]propanenitrile:
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Hofmann-like Elimination: Secondary amines can undergo elimination reactions at elevated temperatures to form alkenes and a primary amine. In this case, it could potentially lead to the formation of 3-methyl-1-butene and aminopropionitrile.
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Nitrile Hydrolysis/Reaction: Although typically requiring water, the nitrile group can react with other species at high temperatures. In the presence of trace water, it could hydrolyze to the corresponding amide and then carboxylic acid[5][6].
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Radical Chain Reactions: As suggested by the BDE calculations, initial homolytic cleavage of a C-N or C-C bond would generate radicals. These highly reactive species can initiate chain reactions, leading to a complex mixture of smaller degradation products.
Conclusion
The thermodynamic stability of 3-[(3-Methylbutyl)amino]propanenitrile is a key parameter for its safe handling, storage, and application in research and development. This guide provides a robust framework for determining this property through a combination of experimental thermal analysis (TGA and DSC) and computational chemistry (DFT). The detailed protocols and theoretical underpinnings offered herein equip researchers with the necessary tools to conduct a thorough stability assessment, ensuring the integrity and reliability of their work. While specific data for this compound remains to be published, the methodologies described are universally applicable and represent the industry standard for such investigations.
References
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Pharmaffiliates. 3-[Methyl(3-methylbutyl)amino]propanenitrile. [Link]
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Huang, Q. (2015). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. University of Kentucky Doctoral Dissertations. [Link]
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Frontiers in Microbiology. Impact of Nitriles on Bacterial Communities. [Link]
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ResearchGate. Biodegradation of Organonitriles by Adapted Activated Sludge Consortium With Acetonitrile Degrading Microorganisms. [Link]
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Wikipedia. Differential scanning calorimetry. [Link]
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TA Instruments. What is Differential Scanning Calorimetry?. [Link]
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ResolveMass Laboratories Inc. Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link]
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NIST. Propanenitrile, 3-(methylamino)-. [Link]
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MDPI. Computational Design of Nitrile Hydratase from Pseudonocardia thermophila JCM3095 for Improved Thermostability. [Link]
